Doxycycline hyclate

Pharmaceutics Formulation development Bioavailability

Doxycycline hyclate is the only salt form suitable for intravenous injection due to its high aqueous solubility—doxycycline monohydrate cannot be used parenterally. Each 100 mg of hyclate delivers 87 mg of active doxycycline base (vs. 96 mg in monohydrate), a 9.4% difference requiring dose adjustment upon salt-form conversion. It demonstrates 1–3 doubling-dilution greater potency than tetracycline hydrochloride against S. pneumoniae and 4-fold greater activity against enterococci. For injectable product development, specify hyclate-grade material to ensure formulation compatibility and accurate dosing. Available in EP/USP grade with ≥98% purity.

Molecular Formula C46H55ClN4O17
Molecular Weight 971.4 g/mol
CAS No. 24390-14-5
Cat. No. B607190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline hyclate
CAS24390-14-5
SynonymsDoxycycline Hyclate;  Vivox;  Doxy-Lemmon;  Doxychel Hyclate;  Atridox;  Periostat;  Oracea;  Periostat;  Vibra Tabs;  Vibra-Tabs;  Vibramycin;  Vibramycin Novum;  VibraTabs;  Vibravenos; 
Molecular FormulaC46H55ClN4O17
Molecular Weight971.4 g/mol
Structural Identifiers
SMILESCCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
InChIInChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1
InChIKeyRBXVTKJNXYJLNQ-FSKLHFAESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>76.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Doxycycline Hyclate (CAS 24390-14-5): A Water-Soluble Second-Generation Tetracycline for Bioavailability-Driven Formulation


Doxycycline hyclate is a semi-synthetic tetracycline antibiotic derived from oxytetracycline, formulated as the hydrochloride hemiethanolate hemihydrate salt [1]. It is classified as a second-generation tetracycline alongside doxycycline monohydrate and minocycline [2]. The compound is distinguished from the monohydrate form by its high water solubility [1] and from first-generation tetracyclines by its enhanced lipophilicity and lower affinity for calcium binding [1]. Doxycycline hyclate exhibits a prolonged elimination half-life of 18–22 hours [1] and demonstrates serum stability without degradation to the nephrotoxic epianhydro form [1].

Doxycycline Hyclate (CAS 24390-14-5): Why Salt Form and In Vitro Potency Preclude Simple Interchange with Analogs


Doxycycline hyclate is not functionally interchangeable with doxycycline monohydrate, tetracycline hydrochloride, or minocycline due to three quantifiable differentiators: (1) aqueous solubility—hyclate is freely water-soluble whereas monohydrate is very slightly soluble [1], dictating distinct formulation pathways (injectable vs. oral suspension) and dissolution-driven bioavailability profiles [2]; (2) doxycycline base content per unit mass—100 mg of hyclate contains only 87 mg of active doxycycline versus 96 mg in monohydrate [2], a 9.4% difference requiring dose adjustment upon salt-form conversion [2]; and (3) differential MIC potency—doxycycline hyclate demonstrates 1–3 doubling dilutions lower MICs against Streptococcus pneumoniae [3] and tetracycline-resistant Staphylococcus pseudintermedius [4] compared to tetracycline, a potency gap that renders tetracycline susceptibility breakpoints unreliable as surrogates for doxycycline [3][4]. These differences carry immediate implications for formulation development, regulatory bioequivalence assessment, and clinical breakpoint interpretation.

Doxycycline Hyclate (CAS 24390-14-5) Quantitative Differentiation Evidence: Solubility, Potency, and Stability Benchmarks


Doxycycline Hyclate: Aqueous Solubility vs. Doxycycline Monohydrate for Formulation Pathway Selection

Doxycycline hyclate is freely soluble in water, whereas doxycycline monohydrate is classified as very slightly soluble [1][2]. This fundamental physicochemical difference dictates formulation strategy: the hyclate salt enables parenteral (intravenous) administration following reconstitution [1], while the monohydrate salt is preferentially employed in oral suspension formulations [3].

Pharmaceutics Formulation development Bioavailability

Doxycycline Hyclate: Active Moiety Content per Unit Mass vs. Doxycycline Monohydrate

A 100 mg dose of doxycycline monohydrate contains 96 mg of the doxycycline active moiety, whereas a 100 mg dose of doxycycline hyclate contains only 87 mg of doxycycline [1]. Consequently, to deliver an equivalent 96 mg doxycycline dose, 110 mg of the hyclate salt is required—a 10% mass adjustment [1].

Pharmacokinetics Bioequivalence Formulation

Doxycycline Hyclate: In Vitro Potency vs. Tetracycline Hydrochloride Against Enterococci and S. pneumoniae

In MIC testing against enterococcal urinary tract isolates, doxycycline hyclate appeared four times more active than tetracycline hydrochloride [1]. Against a panel of 189 S. pneumoniae isolates, doxycycline was 1 to 3 doubling dilutions more potent than tetracycline, with the potency gap most pronounced in strains harboring the tetM resistance determinant [2]. This differential potency is sufficient that CLSI susceptibility breakpoints for tetracycline cannot reliably predict doxycycline susceptibility [2].

Antimicrobial susceptibility MIC Breakpoint determination

Doxycycline Hyclate: pH-Dependent Modified-Release Performance for Duodenal Targeting

Doxycycline hyclate modified-release oral pellets coated with HPMCP HP-55 and HPMC E15 demonstrated gastric retention with release <50% at pH 1.2 (20 min) followed by rapid duodenal release >85% at pH 5.5 [1]. This pH-responsive release profile conforms to USP40-NF35 standards for doxycycline modified-release formulations and is specifically enabled by the hyclate salt's solubility characteristics [1].

Modified-release formulation Enteric coating Duodenal delivery

Doxycycline Hyclate: Target Attainment (PK/PD) vs. Tetracycline in Canine S. pseudintermedius Infections

Monte Carlo simulation and target attainment analysis indicated ≥90% probability of attaining an AUC/MIC ratio >25 with standard doxycycline hyclate dosing (5 mg/kg q12h) for S. pseudintermedius strains with MICs ≤0.125 μg/mL [1]. Doxycycline demonstrated superior activity over tetracycline in non-wild-type strains, and the study established that current tetracycline breakpoints are inappropriate for interpreting doxycycline susceptibility [1].

Veterinary pharmacology PK/PD Breakpoint development

Doxycycline Hyclate: Human Pharmacokinetic Parameters Following 200 mg Oral Dose

Following a single 200 mg oral dose of doxycycline hyclate, normal adult volunteers achieved mean peak serum concentrations of 2.6 μg/mL at 2 hours post-dose, declining to 1.45 μg/mL at 24 hours [1]. The compound exhibits a prolonged elimination half-life of 18–22 hours, with renal excretion accounting for approximately 40% of the dose over 72 hours in individuals with normal renal function [1].

Clinical pharmacokinetics Bioavailability Human dosing

Doxycycline Hyclate (CAS 24390-14-5): Evidence-Driven Procurement Scenarios


Parenteral Formulation Development Requiring Water-Soluble Tetracycline API

Doxycycline hyclate is the only salt form suitable for intravenous injection formulation due to its high aqueous solubility, whereas doxycycline monohydrate's very slight solubility precludes parenteral use [1]. Procurement for injectable product development must specify hyclate-grade material, with active moiety content of 87 mg doxycycline per 100 mg salt factored into dosing calculations [2].

Susceptibility Testing and Clinical Breakpoint Determination for Tetracycline-Class Antibiotics

Doxycycline hyclate exhibits 1–3 doubling-dilution greater potency than tetracycline hydrochloride against S. pneumoniae [1] and 4-fold greater activity against enterococci [2]. Clinical microbiology laboratories and antimicrobial surveillance programs must use doxycycline-specific breakpoints rather than tetracycline surrogate breakpoints to avoid underestimating clinical susceptibility [1][3].

Modified-Release Oral Dosage Form Development with Duodenal Targeting

Doxycycline hyclate coated with HPMCP HP-55/HPMC E15 achieves pH-responsive release: <50% at gastric pH 1.2 and >85% at duodenal pH 5.5, meeting USP40-NF35 modified-release standards [1]. This release profile enables formulation scientists to design dosage forms that minimize gastric mucosal exposure while maximizing drug delivery to the duodenal absorption window.

Veterinary Antimicrobial Stewardship and Canine-Specific Breakpoint Application

In canine S. pseudintermedius infections, doxycycline hyclate achieves ≥90% probability of PK/PD target attainment (AUC/MIC >25) at MIC ≤0.125 μg/mL with 5 mg/kg q12h dosing [1]. Veterinary practitioners and diagnostic laboratories should apply canine-specific doxycycline breakpoints (susceptible ≤0.125 μg/mL) rather than extrapolating from human tetracycline breakpoints, which are inappropriate for interpreting doxycycline susceptibility in this species [1].

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